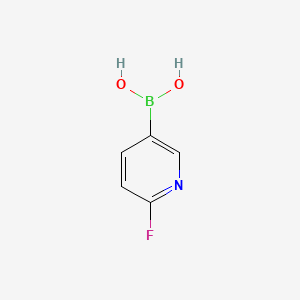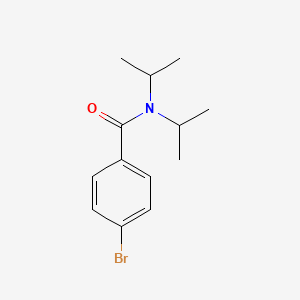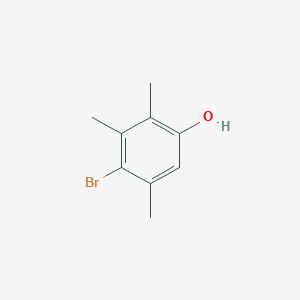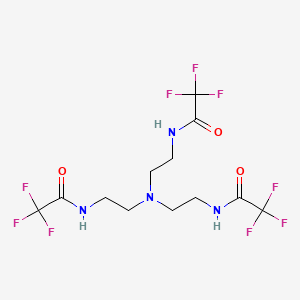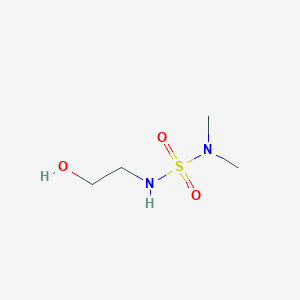
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-: is an organosulfur compound characterized by the presence of a sulfonamide functional group
Wirkmechanismus
Target of Action
Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-, also known as 1-(dimethylsulfamoylamino)-2-hydroxyethane, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . Folic acid is crucial for the bacteria’s survival as it is needed for the synthesis of nucleic acids and the metabolism of amino acids .
Mode of Action
Sulfonamides, including our compound of interest, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a necessary component in the synthesis of folic acid . This disruption in the folic acid pathway leads to a deficiency in the production of essential bacterial nucleic acids and proteins, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including our compound, involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, an essential component for bacterial survival, the compound effectively disrupts the life cycle of the bacteria .
Action Environment
The action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as:
RSO2Cl+R2′NH→RSO2NR2′+HCl
A base such as pyridine is often added to absorb the hydrochloric acid generated during the reaction .
Industrial Production Methods: In industrial settings, the production of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Medicine: Sulfamide derivatives are known for their antimicrobial properties and are used in the development of antibiotics.
Industry: In the industrial sector, Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used in the production of polymers and as a stabilizer in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide: CH3SO2NH2
Benzenesulfonamide: C6H5SO2NH2
Sulfanilamide: C6H4(SO2NH2)NH2
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoylamino)-2-hydroxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(2)10(8,9)5-3-4-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPGKVAAISIIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394735 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89846-09-3 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)




